![molecular formula C32H52NO10P B1227650 [3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate](/img/structure/B1227650.png)

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

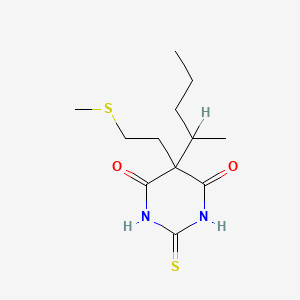

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate is a natural product isolated from the soil bacterium Streptomyces platensis SANK 60191 . It belongs to the phoslactomycin family and exhibits a range of potentially useful bioactivities, such as antibacterial, antifungal, and antitumor activity . This compound is known for its ability to induce the production of colony-stimulating factors (CSF) by bone marrow stromal cells .

Vorbereitungsmethoden

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate was first identified and isolated from a culture broth of Streptomyces platensis . The synthetic routes for this compound involve a highly convergent strategy, where the molecule is disconnected into three fragments of similar complexity . These fragments are then connected via chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone and a silicon-mediated cross-coupling . The stereochemistry of the central and western fragments is set catalytically in high yields and excellent diastereoselectivity by a zinc-ProPhenol-catalyzed aldol reaction and a palladium-catalyzed asymmetric allylic alkylation .

Analyse Chemischer Reaktionen

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include 1,2-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) in wet methylene chloride for the removal of PMB-ketal functionality, and vinyl iodide for the generation of tertiary allylic alcohol . Major products formed from these reactions include secondary alcohols and tertiary allylic alcohols .

Wissenschaftliche Forschungsanwendungen

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate has a wide range of scientific research applications. It is primarily used as a colony-stimulating factor (CSF) inducer, which induces the production of CSF by bone marrow stromal cells . This property makes it valuable in research related to hematopoiesis and immune response . Additionally, this compound has shown potential in antibacterial, antifungal, and antitumor research . Its ability to inhibit protein serine/threonine phosphatase 2A, an enzyme that plays a central role in the regulation of cell growth and inhibition of metastasis, further highlights its significance in cancer research .

Wirkmechanismus

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate exerts its effects by inducing the production of colony-stimulating factors (CSF) by bone marrow stromal cells . The molecular targets and pathways involved include the CSF-1 receptor (CSF-1R) and the protein tyrosine kinase c-Fms . By binding to these receptors, this compound stimulates the production of CSF, which in turn promotes the proliferation and differentiation of hematopoietic cells .

Vergleich Mit ähnlichen Verbindungen

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate is part of the phoslactomycin family, which includes other similar compounds such as Leustroducsin B and Leustroducsin C . These compounds share structural similarities, including an α,β-unsaturated δ-lactone, an amino group, a phosphate ester, and a cyclohexane ring moiety . they differ in the substituents bound to the cyclohexane ring . Leustroducsin B, for example, has shown potent in vitro induction of cytokine production and an increase in host in vivo resistance to E. coli infections . The unique structural features and bioactivities of this compound make it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel |

C32H52NO10P |

|---|---|

Molekulargewicht |

641.7 g/mol |

IUPAC-Name |

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate |

InChI |

InChI=1S/C32H52NO10P/c1-4-25-15-16-31(36)42-28(25)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)12-6-5-10-24-11-8-13-27(21-24)41-30(35)14-7-9-23(2)3/h5-6,10,12,15-18,23-29,34,37H,4,7-9,11,13-14,19-22,33H2,1-3H3,(H2,38,39,40) |

InChI-Schlüssel |

SNWWAFHAEURECF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |

Synonyme |

leustroducsin A LSN A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1227567.png)

![4,6-dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B1227569.png)

![2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine](/img/structure/B1227572.png)

![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)

![4-Chloro-3-[[2-(4-methyl-1-piperidinyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227574.png)

![(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B1227578.png)

![[4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone](/img/structure/B1227580.png)

![2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoic acid butyl ester](/img/structure/B1227581.png)

![1-(4-Chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea](/img/structure/B1227583.png)

![1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B1227585.png)

![(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B1227588.png)